2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride
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Overview
Description
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is an organic compound . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C11H13ClF3NO . Its molecular weight is 267.68 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place .Scientific Research Applications
Synthesis and Characterization
Compounds related to 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride have been synthesized and characterized, demonstrating the interest in trifluoromethoxy-containing molecules. Manteau et al. (2010) described an efficient and straightforward large-scale synthesis method for previously inaccessible (trifluoromethoxy)pyridines, highlighting their significance as building blocks in life-sciences-oriented research. This work emphasizes the chemical interest in trifluoromethoxy functionalities due to their potential in developing new compounds for various scientific applications (Manteau et al., 2010).
Reactivity and Building Blocks
The reactivity of pyrrolidine and pyridine derivatives is a subject of considerable interest. For example, Wang et al. (2006) synthesized novel polyimides from a pyridine-bridged aromatic dianhydride and various diamines, demonstrating the utility of pyridine derivatives in creating materials with desirable thermal and mechanical properties. Such research indicates the broader utility of pyridine and pyrrolidine derivatives in materials science, potentially relevant to the applications of this compound (Wang et al., 2006).
Optical and Electronic Properties
Compounds incorporating pyridine and trifluoromethoxy groups have been studied for their optical and electronic properties. Devadiga and Ahipa (2022) investigated a simple pyridine-based compound for its solubility and emission properties, demonstrating the influence of protonation on fluorescence. Such studies reveal the potential of trifluoromethoxy and pyridine derivatives in developing materials for optical applications and sensing technologies, suggesting areas where this compound could find utility (Devadiga & Ahipa, 2022).
Mechanism of Action
Safety and Hazards
This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVGKBSZXQYCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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